molecular formula C16H12N2O2 B11542023 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile CAS No. 111861-25-7

2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

Cat. No.: B11542023
CAS No.: 111861-25-7
M. Wt: 264.28 g/mol
InChI Key: CTILPMYYGZYYLB-UHFFFAOYSA-N
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Description

2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the condensation of resorcinol, benzaldehyde, and malononitrile in the presence of a catalyst such as piperidine in ethanol. This reaction is carried out under reflux conditions for a specific duration to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: What sets 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its hydroxyl and amino groups contribute to its versatility in chemical reactions and its potential therapeutic applications .

Properties

CAS No.

111861-25-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H12N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h1-8,15,19H,18H2

InChI Key

CTILPMYYGZYYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

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